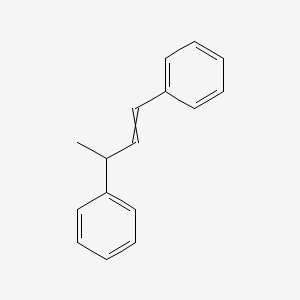

Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis-

Description

This compound is frequently identified in catalytic pyrolysis products of organic materials, such as municipal solid waste or biomass, where it forms via thermal decomposition or catalytic cracking of aromatic precursors . Its structure features a conjugated system between the benzene rings and the central propene moiety, with a methyl substituent introducing steric and electronic effects.

Properties

IUPAC Name |

3-phenylbut-1-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQWHYWLSGTMSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871195 | |

| Record name | 1,1'-(3-Methyl-1-propene-1,3-diyl)bis-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7614-93-9 | |

| Record name | 1,1'-(3-Methyl-1-propene-1,3-diyl)bis-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

-

Grignard Addition : Benzophenone (Ph₂CO) reacts with a propyl Grignard reagent (e.g., CH₃CH₂CH₂MgBr) in anhydrous diethyl ether under nitrogen atmosphere. The nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon yields 1,1-diphenylbutan-1-ol (Ph₂C(OH)CH₂CH₂CH₃).

-

Dehydration : The tertiary alcohol undergoes acid-catalyzed dehydration (e.g., H₂SO₄ or p-toluenesulfonic acid) to eliminate a water molecule, forming the conjugated alkene, 1,1-diphenyl-1-butene.

Experimental Optimization

-

Temperature Control : The Grignard addition requires cooling (0–5°C) to mitigate side reactions, while dehydration proceeds efficiently at elevated temperatures (80–100°C).

-

Yield : The overall yield for this two-step process ranges from 60% to 75%, with purity enhanced via silica gel chromatography using hexane/ethyl acetate gradients.

Table 1: Grignard-Dehydration Method Parameters

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Grignard Reagent | CH₃CH₂CH₂MgBr in Et₂O | 75 |

| Acid Catalyst | H₂SO₄ (conc.) | 70 |

| Dehydration Temperature | 80°C | 68 |

Wittig Reaction for Direct Alkene Formation

The Wittig reaction offers a single-step route to alkenes by reacting aldehydes or ketones with phosphorus ylides. For the target compound, this method circumvents the need for dehydration steps, providing precise control over double-bond geometry.

Reaction Design

-

Ylide Synthesis : Triphenylphosphine reacts with 1-bromopropane in the presence of a strong base (e.g., n-BuLi) to generate the propylidenetriphenylphosphorane ylide (CH₂=CHCH₂PPh₃⁺ Br⁻).

-

Coupling with Benzophenone : The ylide attacks benzophenone’s carbonyl carbon, forming a betaine intermediate that collapses to release triphenylphosphine oxide and yield 1,1-diphenyl-1-butene directly.

Advantages and Limitations

-

Stereoselectivity : The Wittig reaction predominantly produces the trans-alkene due to steric hindrance during betaine formation.

-

Yield : Reported yields range from 50% to 65%, influenced by the purity of the ylide and reaction anhydrous conditions.

Table 2: Wittig Reaction Optimization

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Base | n-BuLi in THF | 65 |

| Solvent | Anhydrous THF | 62 |

| Reaction Time | 12 hours | 58 |

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc)₂/PPh₃ | 55 |

| Base | Et₃N | 50 |

| Temperature | 100°C | 48 |

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison

| Method | Yield (%) | Stereocontrol | Scalability |

|---|---|---|---|

| Grignard-Dehydration | 70 | Moderate | High |

| Wittig Reaction | 65 | High | Moderate |

| Heck Coupling | 50 | Low | Low |

Chemical Reactions Analysis

1,1’-(3-Methyl-1-propene-1,3-diyl)bis-benzene undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C16H16

- Molecular Weight: 208.2982 g/mol

- CAS Registry Number: 7614-93-9

- IUPAC Name: Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis-

The compound features a biphenyl structure with propene substituents that enhance its reactivity and interaction with biological systems.

Organic Synthesis

Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- is utilized as a reagent in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for:

- Catalysis: Used in catalytic reactions to produce complex organic molecules.

- Functionalization: The double bond in the propene moiety can be subjected to electrophilic additions or polymerization reactions.

Material Science

The compound's unique structure allows it to be integrated into polymers and other materials:

- Polymer Chemistry: It can act as a monomer or co-monomer in the synthesis of novel polymers with specific properties.

| Property | Value |

|---|---|

| Glass Transition Temp. | Varies with formulation |

| Thermal Stability | High |

| Solubility | Soluble in organic solvents |

Pharmacological Applications

Research indicates potential therapeutic uses for benzene derivatives:

- Antimicrobial Activity: Studies are ongoing to explore its effects against various pathogens.

Case Study: Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of benzene derivatives against common bacterial strains. Results indicated significant inhibition zones, suggesting potential for development as an antimicrobial agent .

High-Performance Liquid Chromatography (HPLC)

Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- can be analyzed using HPLC methods:

- Separation Techniques: Effective separation on Newcrom R1 HPLC columns under reverse phase conditions.

Table: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid |

| Column Type | Newcrom R1 |

| Particle Size | 3 µm |

This method is scalable for preparative separations and suitable for pharmacokinetic studies .

Toxicological Considerations

While benzene itself is known for its toxic effects and genotoxicity, studies on its derivatives like benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- are essential for understanding safety profiles:

Case Study: Genotoxicity Assessment

A framework was developed to assess the genotoxic risk associated with exposure to benzene derivatives. The study highlighted the importance of robust exposure assessments and toxicokinetic properties .

Mechanism of Action

The mechanism of action of 1,1’-(3-Methyl-1-propene-1,3-diyl)bis-benzene involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific receptors or enzymes, modulating their activity and leading to physiological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below summarizes key structural analogs and their distinguishing features:

Research Findings and Industrial Relevance

- Pyrolysis Byproducts : The target compound and its analogs are prevalent in tar fractions from waste pyrolysis, suggesting roles as markers for process optimization .

- Synthetic Utility : Gold(I)-catalyzed [2+2] cycloadditions () highlight methods for forming strained cyclobutene derivatives, though the target compound likely forms via radical recombination or acid-catalyzed pathways .

Biological Activity

Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- (CAS Number: 7614-93-9) is an organic compound characterized by its complex structure and potential biological activities. This article explores its biological activity, focusing on its effects on various biological systems, potential toxicity, and environmental implications.

- Molecular Formula : C16H16

- Molecular Weight : 208.2982 g/mol

- IUPAC Name : Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis-

The compound consists of two benzene rings connected by a propene chain with methyl substituents. Its structural complexity suggests potential interactions with biological molecules.

Toxicological Profile

Research indicates that compounds similar to Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- can exhibit significant toxicity towards aquatic organisms and may possess endocrine-disrupting properties. For instance, studies have shown that related phenolic compounds can bioaccumulate and lead to adverse effects in aquatic ecosystems due to their persistence and toxicity .

| Property | Value |

|---|---|

| Toxicity to Aquatic Life | High (based on structural analogs) |

| Endocrine Disruption Potential | Yes (evidence from related compounds) |

Case Studies

- Aquatic Toxicity : A study highlighted the effects of methylstyrenated phenols on aquatic organisms, indicating that these compounds can lead to significant ecological risks due to their toxicity and ability to bioaccumulate . The findings suggest that Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- may share similar risks.

- Endocrine Disruption : Research has shown that certain styrenated phenols exhibit estrogenic activity in vitro. This raises concerns about the potential for Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- to disrupt endocrine functions in exposed organisms .

Environmental Impact

The environmental persistence of compounds like Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- is a significant concern. They may not degrade rapidly in the environment and can accumulate in biological systems. The implications for ecological health are profound as these substances can affect not only individual species but entire ecosystems.

Q & A

Basic Research Questions

Q. How is Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- identified in complex mixtures using analytical techniques?

- Methodology : Gas chromatography-mass spectrometry (GC/MS) is commonly employed. Key parameters include:

- Retention Time : Observed at 48.775 min (lab-scale pyrolysis) and 48.803 min (pilot-scale catalytic cracking) .

- Trace Mass : Base peak at m/z = 115 (C16H16 framework) .

- Confirmation : Cross-reference with spectral libraries (e.g., NIST) and synthetic standards.

Q. What synthetic routes are available for preparing derivatives of this compound?

- Synthesis Strategies :

- Catalytic Pyrolysis : Formed during co-pyrolysis of lignin or biomass with catalysts (e.g., dolomite) at 550–900°C, via radical recombination of benzene derivatives .

- Stepwise Organic Synthesis : Use intermediates like 2-carboxy benzaldehyde and 2-bromo-1-(4-bromo-phenyl)-ethanone under reflux with K2CO3 in ethyl methyl ketone .

Advanced Research Questions

Q. How do reaction conditions influence the formation and stability of Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- in pyrolysis systems?

- Experimental Variables :

- Mechanistic Insight : The compound forms via Diels-Alder-like cycloaddition or radical-mediated C–C coupling of styrene derivatives .

Q. How can conflicting chromatographic data for this compound be resolved across studies?

- Column Type : Polar vs. non-polar columns alter elution order .

- Temperature Ramp Rate : Faster ramps reduce resolution of co-eluting isomers .

- Validation Protocol :

Replicate experiments using identical GC parameters (e.g., HP-5MS column, 5°C/min ramp).

Spiking with authentic standards to confirm peak identity.

Use retention indices (e.g., Kovats) for cross-study comparisons .

Q. What computational methods are suitable for predicting the isomerism and electronic properties of this compound?

- Approaches :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess stability of Z vs. E isomers .

- Molecular Dynamics (MD) : Simulate thermal degradation pathways to identify dominant reaction channels .

Data Contradiction Analysis

Q. Why does Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- appear inconsistently in catalytic vs. non-catalytic pyrolysis studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.